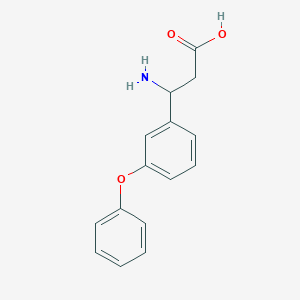

3-Amino-3-(3-phenoxyphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHHGYXZPWMNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942299 |

Source

|

| Record name | 3-Amino-3-(3-phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202131-32-6 |

Source

|

| Record name | 3-Amino-3-(3-phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-phenoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structure, characterized by a flexible phenoxyphenyl group, offers a unique three-dimensional scaffold that can be exploited for designing novel therapeutic agents. The presence of the amino and carboxylic acid moieties provides sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and small molecule inhibitors. This guide provides a detailed overview of its chemical identity, synthesis, and potential biological activities, drawing upon data from closely related analogs to offer a comprehensive profile for research and development purposes.

Chemical Identity and Physicochemical Properties

CAS Number: 202131-32-6[1]

Molecular Formula: C₁₅H₁₅NO₃[1]

Molecular Weight: 257.28 g/mol [1]

Synonyms: 3-(3-phenoxyphenyl)-dl-beta-alanine, dl-beta-(3-phenoxyphenyl)alanine, Benzenepropanoic acid, β-amino-3-phenoxy-[1]

While experimental physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Appearance | White to off-white solid | General appearance of similar amino acids.[2] |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and polar organic solvents. | The zwitterionic nature of the amino acid functionality and the hydrophobicity of the phenoxyphenyl group. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Typical pKa range for the carboxylic acid group in β-amino acids. |

| pKa (Amine) | ~9.0 - 10.0 | Typical pKa range for the amino group in β-amino acids. |

| LogP | 2.5 - 3.5 | Estimated based on the presence of two phenyl rings and polar functional groups. |

Synthesis and Chemical Elucidation

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various established synthetic routes. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.[3]

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on well-established methodologies for the synthesis of related β-amino acids.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons of the two phenyl rings would appear as a complex multiplet in the range of δ 6.8-7.5 ppm.

-

The methine proton (CH-N) would likely appear as a triplet or doublet of doublets around δ 4.0-4.5 ppm.

-

The methylene protons (CH₂) adjacent to the carboxylic acid would be expected as a doublet around δ 2.5-3.0 ppm.

-

The amine (NH₂) and carboxylic acid (OH) protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be in the range of δ 170-180 ppm.

-

Aromatic carbons would be observed between δ 115-160 ppm.

-

The methine carbon (C-N) would be around δ 50-60 ppm.

-

The methylene carbon would be in the range of δ 35-45 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the primary amine would appear around 3300-3500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid is anticipated around 1700-1725 cm⁻¹.

-

C-O stretching from the ether linkage would be observed around 1200-1250 cm⁻¹.

-

Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ = 258.11 m/z

-

Expected [M-H]⁻ = 256.09 m/z

-

Potential Biological and Pharmacological Activities

The biological activities of this compound have not been explicitly reported. However, the broader class of 3-amino-3-arylpropanoic acids has been investigated for various therapeutic applications. Based on these studies, we can infer potential areas of interest for this particular compound.

Anticancer and Antioxidant Potential

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising in vitro anticancer and antioxidant activities.[4] The presence of a phenolic group in these analogs was suggested to contribute to their antioxidative potential by neutralizing reactive oxygen species (ROS).[4] Although the target molecule lacks a hydroxyl group, the phenoxyphenyl moiety offers a large, lipophilic scaffold that could facilitate interactions with biological targets. Further derivatization to include phenolic or other hydrogen-donating groups could be a viable strategy to impart antioxidant and potentially anticancer properties.

Antimicrobial Activity

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for developing antimicrobial agents against multidrug-resistant bacterial and fungal pathogens.[5] The structural versatility of this class of compounds allows for the introduction of various substituents to modulate their antimicrobial spectrum and potency. The phenoxyphenyl group in the target molecule could be a starting point for developing new antimicrobial candidates.

Neurological Applications

Certain β-amino acids and their derivatives have been investigated for their effects on the central nervous system. For instance, (S)-3-amino-3-phenylpropanoic acid is a key intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor.[3] This suggests that the 3-amino-3-arylpropanoic acid scaffold can be a valuable template for the design of neurologically active compounds.

Experimental Workflow for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines a logical progression of in vitro assays.

Caption: Workflow for biological evaluation.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, characteristic of biologically active β-amino acids, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for exploring its potential therapeutic applications. The insights drawn from analogous compounds strongly suggest that this molecule and its derivatives could be valuable scaffolds for developing novel agents with anticancer, antioxidant, and antimicrobial properties. Further empirical studies are warranted to fully elucidate the chemical and biological profile of this intriguing compound.

References

- 1. 3-Amino-3-(3-phenoxy-phenyl)-propionic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This guide provides a comprehensive overview of robust and adaptable synthetic pathways for the preparation of this compound. We will delve into three core strategies: the Rodanine pathway, an adapted Erlenmeyer-Plöchl azlactone synthesis, and a one-pot Mannich-type reaction. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices. Furthermore, this guide addresses the critical aspects of synthesizing the key precursor, 3-phenoxybenzaldehyde, and strategies for achieving enantiopure final products, which is paramount for pharmaceutical applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of β-amino acids often begins from a corresponding aldehyde. For our target molecule, this compound, the primary retrosynthetic disconnection breaks the Cα-Cβ bond and the Cβ-N bond, identifying 3-phenoxybenzaldehyde as the cornerstone starting material. The various forward-synthesis strategies focus on constructing the three-carbon propanoic acid backbone and introducing the amino group at the β-position.

Caption: Retrosynthetic overview for the target molecule.

Core Synthetic Pathways

The selection of a synthetic pathway depends on factors such as scale, available starting materials, and desired purity. Below are three field-proven methodologies.

Pathway I: The Rodanine-Based Synthesis

This classical approach is a reliable method for converting aldehydes into β-amino acids. It proceeds via a Knoevenagel condensation, followed by ring hydrolysis and reduction.

Mechanism & Rationale:

-

Knoevenagel Condensation: 3-Phenoxybenzaldehyde undergoes a condensation reaction with rhodanine, catalyzed by a base like sodium acetate in acetic acid. The base deprotonates the acidic methylene group of rhodanine, creating a nucleophile that attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable arylidene-rhodanine intermediate.

-

Hydrolysis & Thioester Cleavage: The rhodanine ring is hydrolyzed under strong basic conditions (e.g., sodium hydroxide), which opens the ring to form a dithiocarbamate intermediate.

-

Reduction & Acidification: The carbon-carbon double bond of the resulting acrylic acid derivative is reduced. While various reducing agents can be used, catalytic hydrogenation is common. Alternatively, a reducing agent like sodium amalgam can be employed. Final acidification yields the desired racemic β-amino acid.

Caption: The Rodanine synthesis pathway.

Pathway II: Adapted Erlenmeyer-Plöchl Azlactone Synthesis

Originally developed for α-amino acids, the Erlenmeyer-Plöchl synthesis can be adapted for β-amino acid preparation.[1][2] This route involves the condensation of an aldehyde with an N-acylglycine, typically hippuric acid, to form an azlactone intermediate.

Mechanism & Rationale:

-

Azlactone Formation: Hippuric acid is cyclized and condensed with 3-phenoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. Acetic anhydride serves as both a dehydrating agent and a reactant to form an oxazolone intermediate from hippuric acid. This intermediate then undergoes an aldol-type condensation with the aldehyde to form the 4-arylidene-azlactone.[3]

-

Hydrolysis & Reduction: The azlactone ring is opened by hydrolysis (typically with a mild base), and the resulting α,β-dehydroamino acid derivative is then reduced to the saturated β-amino acid. Catalytic hydrogenation is a common and effective method for this reduction step, often leading to high yields. Subsequent hydrolysis of the N-acyl group under acidic or basic conditions yields the final product.

Caption: Adapted Erlenmeyer-Plöchl synthesis pathway.

Pathway III: One-Pot Mannich-Type Reaction

For operational simplicity, a one-pot synthesis is highly desirable. A Mannich-type reaction provides a direct route to 3-amino-3-arylpropionic acids from an aldehyde, an active methylene compound, and an ammonia source.[4]

Mechanism & Rationale: This reaction condenses 3-phenoxybenzaldehyde with malonic acid and a source of ammonia (like ammonium acetate) in a solvent such as ethanol. The reaction likely proceeds through the in-situ formation of an imine from the aldehyde and ammonia. The malonic acid enolate then acts as a nucleophile, attacking the imine. The resulting intermediate undergoes decarboxylation upon heating to afford the final β-amino acid. The choice of solvent and temperature is critical to balance the rates of imine formation, nucleophilic addition, and decarboxylation.

References

The Biological Activity of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Predictive Analysis Based on Structurally Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds

β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptide-based therapeutics can enhance metabolic stability and potency.[2] The compound 3-Amino-3-(3-phenoxyphenyl)propanoic acid is a β-amino acid characterized by a propanoic acid backbone with an amino group and a 3-phenoxyphenyl substituent at the β-position. While direct biological data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong predictive framework for its potential therapeutic applications. This guide will explore the synthesis, predicted biological activities, and experimental evaluation strategies for this compound, drawing insights from closely related compounds.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.2845 g/mol |

| Synonyms | 3-(3-phenoxyphenyl)-dl-beta-alanine; dl-beta-(3-phenoxyphenyl)alanine |

| InChI Key | DOHHGYXZPWMNKT-UHFFFAOYSA-N |

Synthesis Strategies: A Generalized Approach

The synthesis of this compound and its derivatives can be approached through various established methods for β-amino acid synthesis. A common strategy involves a one-pot synthesis, which is both efficient and scalable.[2] Drawing from the synthesis of related compounds, a plausible synthetic route is outlined below.

Generalized One-Pot Synthesis of 3-Arylpropanoic Acids

This method involves a three-component reaction that is synthetically and economically advantageous.[2]

Caption: Generalized one-pot synthesis of 3-arylpropanoic acids.

Predicted Biological Activity Profile: Insights from Structural Analogs

The biological activities of compounds structurally similar to this compound suggest a range of potential therapeutic applications, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.

Antimicrobial and Antifungal Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[3] This activity is highly dependent on the nature of the substituents.

-

Key Findings from Analogs:

-

Hydrazone derivatives containing heterocyclic substituents, such as nitrothiophene and nitrofurane, exhibited the most potent and broad-spectrum antimicrobial activity.[3]

-

The incorporation of a phenyl substituent in some derivatives showed activity against S. aureus.[3]

-

A 4-NO2 substitution in the phenyl ring enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria.[3]

-

Based on these findings, it is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents. The phenoxy group may influence the lipophilicity and cell permeability of the compound, potentially impacting its antimicrobial efficacy.

Anticancer and Antioxidant Properties

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer and antioxidant agents.[4][5]

-

Mechanism of Action: The anticancer activity of these derivatives is structure-dependent, with some compounds reducing the viability of non-small cell lung cancer cells (A549) and suppressing cell migration.[4][5] The phenolic group is believed to contribute to the antioxidant potential by donating hydrogen atoms to neutralize reactive oxygen species (ROS).[4] This reduction in oxidative stress is a crucial aspect of cancer treatment.[4][5]

-

Structure-Activity Relationship:

The presence of the phenoxyphenyl group in this compound could confer antioxidant properties due to the potential for radical scavenging by the aromatic rings. This suggests that the compound and its derivatives warrant investigation for their anticancer and chemopreventive potential.

Neuroprotective Potential

The cyanophenyl analog, (R)-3-Amino-3-(3-cyanophenyl)propionic acid, is a key compound in the development of neuroprotective agents.[6]

-

Therapeutic Target: This analog is utilized in the study of neurotransmitter systems, particularly those involving excitatory amino acids, and has applications in designing drugs for neurological disorders such as depression and anxiety by influencing glutamate receptors.[6]

The structural similarity of the phenyl group in this compound to the cyanophenyl group in its neuroactive analog suggests that it might also interact with biological targets in the central nervous system. The phenoxy substituent could modulate the compound's ability to cross the blood-brain barrier and interact with neuronal receptors.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microbe (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Technical Guide

Molecular Structure and its Spectroscopic Implications

3-Amino-3-(3-phenoxyphenyl)propanoic acid (C₁₅H₁₅NO₃, Molar Mass: 257.28 g/mol ) is a β-amino acid featuring a complex aromatic system.[1][2] Its structure comprises a propanoic acid backbone, an amino group at the chiral center (Cβ), and a 3-phenoxyphenyl substituent. The presence of various functional groups—a carboxylic acid, a primary amine, an ether linkage, and two phenyl rings—gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each non-equivalent proton.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal. |

| NH₂ | ~2.0 - 4.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration; they often appear as a broad singlet. |

| Ar-H | ~6.8 - 7.5 | Multiplet | 9H | The nine aromatic protons on the two phenyl rings will resonate in this region, with complex splitting patterns due to their various electronic environments and coupling with each other. |

| CH (chiral center) | ~4.0 - 4.5 | Triplet | 1H | This proton is coupled to the adjacent CH₂ group, resulting in a triplet (or a doublet of doublets depending on the coupling constants). It is deshielded by the adjacent amino group and the aromatic ring. |

| CH₂ | ~2.5 - 3.0 | Doublet | 2H | These protons are coupled to the chiral CH proton, leading to a doublet. They are adjacent to the electron-withdrawing carbonyl group. |

Protocol for ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral parameters, including the number of scans (e.g., 8-16), pulse width, and acquisition time.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative proton ratios.

-

Workflow for ¹H NMR Spectroscopy

References

A Technical Guide to Unveiling the Therapeutic Targets of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Abstract

3-Amino-3-(3-phenoxyphenyl)propanoic acid represents a novel small molecule with a β-amino acid scaffold, a class of compounds known for its diverse biological activities. While direct experimental data on this specific molecule is not yet publicly available, its structural similarity to other biologically active propanoic acid derivatives suggests significant therapeutic potential. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound. We will explore potential therapeutic avenues based on structure-activity relationships of analogous molecules and present a detailed, multi-pronged workflow for target deconvolution, integrating both computational and experimental methodologies. This document is intended to serve as a strategic roadmap for elucidating the mechanism of action of this compound and accelerating its journey from a promising chemical entity to a potential therapeutic agent.

Introduction: A Rationale for Target Discovery

The journey of a small molecule from laboratory synthesis to clinical application is contingent on a deep understanding of its mechanism of action, which begins with the identification of its molecular target(s). In the absence of pre-existing data for a novel compound such as this compound, a logical and scientifically rigorous starting point is to draw inferences from structurally related molecules. β-amino acids and their derivatives are a well-established class of compounds with a wide range of pharmaceutical applications, including anticancer, antimicrobial, and neurological activities.[1][2] Derivatives of 3-aminopropanoic acid, in particular, have shown promise in several therapeutic areas.[3][4]

This guide, therefore, puts forth a hypothesis-driven approach. We will first postulate potential therapeutic areas and molecular targets for this compound based on the known biological effects of its analogs. Subsequently, we will provide a detailed experimental blueprint for systematically identifying and validating these targets.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the documented bioactivities of structurally similar propanoic acid derivatives, we can hypothesize several potential therapeutic applications and corresponding molecular targets for this compound.

Oncology

Several studies have highlighted the anticancer properties of propanoic acid derivatives. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxicity against A549 non-small cell lung cancer cells.[3][5] Furthermore, propionic acid itself has been shown to induce autophagy and cell death in HeLa cervical cancer cells by inhibiting the NF-κB and AKT/mTOR signaling pathways.[6][7]

Potential Targets in Oncology:

-

PI3K/AKT/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] The structural features of our lead compound may allow it to interact with key kinases in this pathway, such as PI3K, AKT, or mTOR.

-

NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival, and its constitutive activation is common in many tumors.[6]

-

Matrix Metalloproteinases (MMPs): Some benzoylphenyl propanoic acid derivatives have been investigated as inhibitors of MMPs, which play a crucial role in tumor invasion and metastasis.[8]

Below is a diagram illustrating the potential modulation of the AKT/mTOR pathway by a therapeutic agent.

Infectious Diseases

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens.[4] Propionic acid itself is known to be effective against a range of microorganisms including Candida albicans, Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Potential Targets in Infectious Diseases:

-

Fatty Acid Biosynthesis (FAB) Pathway: The enzymes in the bacterial FAB pathway, which are distinct from their mammalian counterparts, are attractive targets for novel antibiotics.[10]

-

Cell Wall Synthesis Enzymes: Inhibition of enzymes involved in the synthesis of peptidoglycan (in bacteria) or chitin (in fungi) is a classic antimicrobial strategy.

-

DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.

-

Aminoacyl-tRNA Synthetases: These enzymes are crucial for protein synthesis and have been explored as novel antimicrobial targets.[10]

Neurological Disorders

The β-amino acid scaffold is a key feature of many neuromodulatory compounds. Notably, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists of the NMDA receptor glycine site, with specificity for certain GluN2 subunits.[11]

Potential Targets in Neurological Disorders:

-

NMDA Receptors: As a key player in synaptic plasticity and memory, the NMDA receptor is a major target for drugs treating a range of neurological and psychiatric disorders. The glycine binding site offers a potential avenue for allosteric modulation.

-

Other Neurotransmitter Receptors: The structural features of the compound may allow it to interact with other receptors, such as GABA receptors or metabotropic glutamate receptors.

A Strategic Workflow for Target Identification and Validation

Elucidating the true molecular target(s) of this compound requires a systematic and multi-faceted approach. The following workflow outlines a logical progression from computational prediction to rigorous experimental validation.[12][13]

Phase 1: In Silico Target Prediction

Computational methods provide a cost-effective and rapid way to generate initial hypotheses about a compound's biological targets.[14][15]

-

Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule to databases of compounds with known biological targets.[16] Tools like Similarity Ensemble Approach (SEA) can be employed.[17]

-

Structure-Based Approaches (Molecular Docking): If the 3D structures of potential target proteins are known, molecular docking can be used to predict the binding mode and affinity of the compound to these proteins.[16]

The output of this phase is a prioritized list of potential protein targets for subsequent experimental investigation.

Phase 2: Experimental Target Identification

This phase aims to experimentally identify proteins that directly interact with the compound in a biological context. Two main classes of methods are employed:

These techniques involve using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[12][18] Photo-affinity chromatography is a powerful variant of this approach.[19]

Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads alone or beads with an inactive analog should be run as a negative control.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the probe-treated sample but not in the controls.

-

Protein Identification: Identify the proteins using mass spectrometry (LC-MS/MS).

These methods have the advantage of using the unmodified small molecule, thus avoiding potential artifacts from chemical modifications.[12]

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[20][21][22] This change in stability can be detected in intact cells or cell lysates.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

-

Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the specific protein of interest at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]

Table 1: Comparison of Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized compound captures binding partners from lysate. | Can identify novel targets; provides direct evidence of binding. | Requires chemical synthesis of a probe; potential for false positives due to steric hindrance or non-specific binding.[24][25] |

| CETSA | Ligand binding increases the thermal stability of the target protein. | Uses unmodified compound; can be performed in intact cells, confirming target engagement in a physiological context.[20][21] | Requires a specific antibody for the target protein; may not be suitable for all proteins (e.g., membrane proteins can be challenging).[20] |

| DARTS | Ligand binding protects the target protein from proteolysis. | Uses unmodified compound; does not require specific antibodies for initial screening.[26] | May not be sensitive enough for weak interactions; requires optimization of protease concentrations. |

Phase 3: Target Validation and Mechanism of Action

Once a list of candidate targets has been generated, it is essential to validate these hits and elucidate the functional consequences of the compound-target interaction.[13]

-

Biochemical Validation:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and a purified recombinant version of the target protein and to quantify the binding affinity (KD).

-

Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor or activator and to calculate its potency (IC50 or EC50).

-

-

Cellular Validation:

-

Functional Assays: The effect of the compound on a cellular process known to be regulated by the target protein should be assessed. For example, if the target is a kinase, the phosphorylation of its downstream substrates can be measured by Western blotting.

-

Target Engagement in Cells: CETSA can be used in a dose-response format (isothermal dose-response fingerprinting, ITDRF) to confirm that the compound engages the target in living cells at concentrations that correlate with its functional effects.[20]

-

-

Genetic Validation:

-

Gene Silencing (siRNA/shRNA): Knocking down the expression of the putative target gene should phenocopy the effect of the compound. Conversely, the compound should have a diminished effect in cells where the target has been knocked down.

-

Gene Editing (CRISPR/Cas9): Knocking out the target gene should render the cells resistant to the compound's effects, providing strong evidence that it is the direct target.

-

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutics. While its precise molecular targets remain to be elucidated, the structural and chemical precedents set by related propanoic acid derivatives provide a strong foundation for hypothesis-driven research. The comprehensive workflow detailed in this guide, integrating in silico prediction with robust experimental target identification and validation techniques like affinity chromatography and CETSA, offers a clear and efficient path forward. By systematically applying these methodologies, researchers can unravel the mechanism of action of this compound, a critical step in translating a promising molecule into a potential clinical candidate for the treatment of cancer, infectious diseases, or neurological disorders. The insights gained will not only advance our understanding of this specific molecule but will also contribute to the broader field of β-amino acid-based drug discovery.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120259017A1 - Use of Propionic Acid as an Antimicrobial - Google Patents [patents.google.com]

- 10. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. drughunter.com [drughunter.com]

- 19. scispace.com [scispace.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 26. pubs.acs.org [pubs.acs.org]

The Expanding Frontier of Neuropharmacology: A Technical Guide to β-Amino Acid Derivatives

Introduction: Beyond Nature's Canonical Building Blocks

In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. While alpha-amino acids form the fundamental alphabet of protein synthesis and neurotransmission, their lesser-known cousins, the beta-amino acids, are emerging as a compelling class of molecules with significant potential to modulate the central nervous system (CNS).[1] Structurally distinct by the presence of an additional carbon atom in their backbone, β-amino acids and their derivatives offer unique stereochemical and conformational properties. This structural nuance translates into a profound pharmacological advantage: enhanced metabolic stability. By being largely resistant to proteolytic degradation, β-amino acid-containing compounds exhibit prolonged half-lives and improved pharmacokinetic profiles, making them highly attractive candidates for drug development.[1]

This in-depth technical guide provides a comprehensive review of the literature on β-amino acid derivatives in neuropharmacology. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, mechanistic insights, and practical experimental guidance. We will delve into the core principles of their action, explore their therapeutic applications, dissect structure-activity relationships, and provide detailed protocols for their preclinical evaluation.

I. Core Mechanisms of Action in the Central Nervous System

The neuropharmacological effects of β-amino acid derivatives are diverse, primarily stemming from their ability to interact with key players in neurotransmission. The majority of characterized compounds act on the major inhibitory and excitatory systems in the brain: the GABAergic and glutamatergic systems.

Modulation of the GABAergic System: The Inhibitory Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS, crucial for maintaining neuronal excitability.[2] Many successful neuropharmacological agents are β-amino acid derivatives that function as GABA analogues.[3]

-

GABA Receptor Agonism: A key mechanism is the direct activation of GABA receptors. Baclofen (β-(4-chlorophenyl)-GABA), a classic example, is a potent agonist at GABAB receptors.[3] This G-protein coupled receptor, upon activation, leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuron and reduced neurotransmitter release. This inhibitory action underlies its clinical use as a muscle relaxant and anti-spastic agent.

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): Another significant class of β-amino acid derivatives, exemplified by pregabalin (β-isobutyl-GABA) and gabapentin, exert their effects not by direct GABA receptor agonism, but by binding to the α2δ subunit of voltage-gated calcium channels.[3] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This mechanism is pivotal to their efficacy as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[4][5]

The following diagram illustrates the principal mechanisms of action of GABAergic β-amino acid derivatives.

Caption: Mechanisms of action of GABAergic β-amino acid derivatives.

Modulation of the Glutamatergic System: The Excitatory Pathway

The glutamatergic system is the principal excitatory network in the brain, with the N-methyl-D-aspartate (NMDA) receptor playing a critical role in synaptic plasticity, learning, and memory.[6] Dysregulation of this system is implicated in numerous neurological disorders. β-amino acid derivatives can act as modulators of NMDA receptors, offering a therapeutic avenue for conditions characterized by excessive excitatory neurotransmission.[7]

-

NMDA Receptor Antagonism: Certain β-amino acid derivatives can act as antagonists at the NMDA receptor, either at the glutamate binding site or at allosteric sites.[7] This antagonism can prevent the excessive influx of Ca2+ that leads to excitotoxicity and neuronal damage, a common pathway in ischemic stroke and neurodegenerative diseases. The affinity and efficacy of these compounds are highly dependent on their specific structure.[8]

Emerging Targets: Beyond GABA and Glutamate

While the GABAergic and glutamatergic systems are the most well-characterized targets, research is beginning to uncover the interaction of β-amino acid derivatives with other CNS targets.

-

Dopaminergic and Serotonergic Systems: The core structures of β-amino acids can be modified to interact with dopamine and serotonin receptors and transporters.[9][10] Given the central role of these monoamine systems in mood, cognition, and motor control, β-amino acid derivatives represent a potential new class of antidepressants, antipsychotics, and treatments for Parkinson's disease. The interaction of serotonergic systems with dopamine neurotransmission is complex, involving multiple receptor subtypes that can either facilitate or inhibit dopamine release.[11]

-

Enzyme Inhibition: The unique structural properties of β-amino acids make them suitable scaffolds for designing enzyme inhibitors. For instance, analogues of β-alanine have been shown to inhibit carnosine synthetase in the brain and muscle.[12] Furthermore, β-amino acid-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, enzymes implicated in conditions like glaucoma and epilepsy.[13]

II. Therapeutic Applications in Neuropharmacology

The diverse mechanisms of action of β-amino acid derivatives translate into a broad range of potential and established therapeutic applications for neurological and psychiatric disorders.

| Therapeutic Area | Key β-Amino Acid Derivatives | Primary Mechanism of Action | Clinical Application |

| Epilepsy | Pregabalin, Gabapentin | Inhibition of α2δ subunit of VGCCs | Adjunctive therapy for partial seizures[4][5] |

| Neuropathic Pain | Pregabalin, Gabapentin, Baclofen | Inhibition of α2δ subunit of VGCCs, GABAB agonism | Diabetic neuropathy, postherpetic neuralgia, fibromyalgia[3][14] |

| Anxiety Disorders | Pregabalin | Inhibition of α2δ subunit of VGCCs | Generalized Anxiety Disorder (GAD)[4] |

| Spasticity | Baclofen | GABAB receptor agonism | Muscle spasms in multiple sclerosis and spinal cord injuries |

| Neurodegenerative Diseases | Taurine derivatives | Antioxidant, anti-inflammatory, NMDA receptor modulation | Investigational for Alzheimer's and Parkinson's disease[15] |

III. Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of β-amino acid derivatives is exquisitely sensitive to their chemical structure. Understanding the relationship between molecular structure and pharmacological effect is paramount for rational drug design.

-

Stereochemistry: The stereochemistry at the α and β carbons of the amino acid backbone is a critical determinant of activity. For instance, the (R)-stereoisomer of certain primary amino acid derivatives has been shown to be crucial for potent anticonvulsant activity.[16][17]

-

Substitutions on the Backbone: The nature, size, and position of substituents on the β-amino acid scaffold profoundly influence receptor affinity and selectivity. For GABA analogues like pregabalin, the isobutyl group at the β-position is key for its high affinity for the α2δ subunit of VGCCs.

-

Cyclic Constraints: Incorporating the β-amino acid moiety into a cyclic structure can conformationally constrain the molecule, leading to enhanced receptor affinity and selectivity. These cyclic derivatives are promising scaffolds for developing novel CNS-active agents.

IV. Pharmacokinetics and CNS Penetration

A major hurdle in the development of neuropharmacological agents is ensuring adequate penetration across the blood-brain barrier (BBB). The pharmacokinetic properties of β-amino acid derivatives are a key consideration in their design and evaluation.

-

Physicochemical Properties: Lipophilicity, molecular size, and charge all influence the ability of a compound to cross the BBB. Generally, more lipophilic, smaller, and uncharged molecules exhibit better CNS penetration.

-

Pharmacokinetic Parameters of Key Derivatives:

-

Pregabalin: Exhibits favorable pharmacokinetics with rapid oral absorption and a bioavailability of approximately 90%.[18] It is not significantly metabolized and is primarily eliminated renally.[19]

-

Baclofen: Has a plasma elimination half-life of 3-4 hours, which can be significantly prolonged in patients with renal impairment, leading to increased systemic exposure and CNS penetration.[3]

-

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Primary Elimination Route |

| Pregabalin | ~90 | <1 | 4.5-7 | Renal[4][18] |

| Baclofen | Variable | ~30 | 3-4 | Renal[3] |

| Gabapentin | 27-60 | <3 | 5-7 | Renal[5] |

V. Experimental Protocols for Preclinical Evaluation

The characterization of novel β-amino acid derivatives requires a combination of in vitro and in vivo assays to determine their pharmacological profile, efficacy, and safety.

In Vitro Assays: Target Engagement and Functional Effects

This assay is the gold standard for measuring the affinity of a compound for a specific receptor.[20]

Objective: To determine the inhibitory constant (Ki) of a β-amino acid derivative for a target CNS receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., brain membrane homogenates or cells expressing the receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki.[20]

Step-by-Step Protocol (Filtration Assay): [20][21]

-

Receptor Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from a suitable animal model in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test β-amino acid derivative.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

The following diagram outlines the workflow of a competitive radioligand binding assay.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Case Report: Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregabalin - Wikipedia [en.wikipedia.org]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ligand-binding residues integrate affinity and efficacy in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.2 Neurotransmitters Made from Amino Acids - Introduction to Behavioral Neuroscience | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijbcp.com [ijbcp.com]

- 15. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy. | Semantic Scholar [semanticscholar.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Research Landscape: A Technical Guide to 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a scaffold of significant interest. Its unique structural motif, featuring a phenoxyphenyl group, offers a versatile platform for the design of compounds with potential applications in various therapeutic areas. This technical guide provides an in-depth overview of the commercial availability, synthesis, handling, and research context of this valuable research chemical.

Chemical Identity and Properties

Commercial Availability for Research

Sourcing high-quality research chemicals is a critical first step in any experimental workflow. Several specialized chemical suppliers offer this compound, typically for research and development purposes only. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality management certifications (e.g., ISO 9001).

| Supplier | Purity | Available Quantities | Additional Information |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g | Offers various synonyms for the compound.[1][4] |

| BLDpharm | - | - | Product requires cold-chain transportation.[6] |

| Matrix Scientific | - | - | Lists the compound as an irritant and provides access to a Safety Data Sheet (SDS).[2] |

| Appchem | - | - | Provides the MDL number (MFCD00187204).[3] |

| Sigma-Aldrich | 95% | - | Lists the compound and provides key properties and safety information. |

| ChemBK | - | - | Lists multiple suppliers for the compound. |

Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Significance in Research and Drug Development

The structural framework of this compound is of considerable interest to medicinal chemists. The phenoxyphenyl moiety is a common feature in a number of biologically active compounds. Research into phenoxy acetic acid derivatives has shown their potential as selective COX-2 inhibitors, highlighting their anti-inflammatory properties.[7][8] Furthermore, substituted (2-phenoxyphenyl)acetic acids have been investigated for their anti-inflammatory activity, with some analogues demonstrating significantly higher potency than existing drugs.[9][10]

β-amino acids, in general, are crucial components in the development of peptidomimetics. Their incorporation into peptide sequences can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[11] The synthesis of enantiomerically pure β-amino acids is a significant area of research, as the stereochemistry of these molecules is often critical to their biological activity.[11][12] The development of novel synthetic strategies for β-amino acids and their derivatives continues to be an active field of investigation.[13][14]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and ensure the safety of research chemicals.

Storage:

-

Amino acid derivatives should be stored in a tightly closed container.[15]

-

The recommended storage temperature is typically provided by the supplier and should be strictly followed. For many amino acid derivatives, storage at 4°C is common.[17]

-

For long-term storage, aliquoting into smaller, single-use vials and freezing can prevent degradation from repeated freeze-thaw cycles.[17]

Handling:

-

As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Experimental Protocol: A Representative Synthesis of a β-Aryl-β-Amino Acid

Reaction: One-pot synthesis of a β-aryl-β-amino acid from an aromatic aldehyde, malonic acid, and an ammonia source.

Materials:

-

3-Phenoxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to approximately 7 with a sodium hydroxide solution. The desired β-amino acid will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the crude this compound.

-

-

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are irritants and should be handled with care.

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: A simplified workflow from sourcing this compound to its application in a research and development setting.

Figure 2: A flowchart illustrating the key steps in a representative synthesis of a β-aryl-β-amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. 202131-32-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. appchemical.com [appchemical.com]

- 4. 3-Amino-3-(3-phenoxy-phenyl)-propionic acid | CymitQuimica [cymitquimica.com]

- 5. molbase.com [molbase.com]

- 6. 202131-32-6|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids. | Semantic Scholar [semanticscholar.org]

- 15. bachem.com [bachem.com]

- 16. bachem.com [bachem.com]

- 17. researchgate.net [researchgate.net]

- 18. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a valuable β-amino acid scaffold. β-Amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their prevalence in pharmacologically active molecules.[1][2] The described method utilizes a Knoevenagel condensation between 3-phenoxybenzaldehyde and rhodanine, followed by a robust, base-mediated hydrolysis to yield the target compound. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and characterization data to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

β-Amino acids and their derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1] Their incorporation into peptides can enhance metabolic stability and biological activity. The target molecule, this compound, combines the β-amino acid motif with a phenoxyphenyl group, a common structural element in bioactive compounds.

The synthetic approach detailed herein was chosen for its reliability and efficiency. It proceeds in two distinct stages:

-

Knoevenagel Condensation: An initial condensation reaction between 3-phenoxybenzaldehyde and rhodanine forms the key intermediate, (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one. This reaction is a classic method for C-C bond formation.[3][4]

-

Hydrolysis: The rhodanine ring of the intermediate is subsequently opened and hydrolyzed under strong basic conditions to afford the final β-amino acid.

This rhodanine-based strategy provides a versatile and scalable route to a variety of β-amino acids.[4]

Overall Synthetic Workflow

Caption: Two-step synthesis of the target β-amino acid.

Reaction Mechanisms

Mechanism of Knoevenagel Condensation

The Knoevenagel condensation is catalyzed by a weak base, such as sodium acetate. The reaction begins with the deprotonation of the acidic methylene group of rhodanine (pKa ≈ 8.5), forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. The resulting alkoxide intermediate undergoes protonation followed by dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one.

Knoevenagel Condensation Mechanism

Caption: Logical flow of the Knoevenagel condensation.

Mechanism of Rhodanine Ring Hydrolysis

The hydrolysis of the 5-benzylidenerhodanine intermediate is a multi-step process initiated by a strong base (e.g., NaOH).[5][6][7]

-

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the rhodanine ring, leading to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, causing cleavage of an amide bond and opening the heterocyclic ring.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the thioester and other functionalities, often accompanied by decarboxylation under the harsh reaction conditions, ultimately leads to the formation of the carboxylate and amino groups.

-

Acidification: The final step involves acidification of the reaction mixture to protonate the carboxylate and amino groups, yielding the zwitterionic β-amino acid product.

Hydrolysis Mechanism

Caption: Key stages of the base-mediated hydrolysis.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |

| 3-Phenoxybenzaldehyde | 198.22 | 39515-51-0 | Starting material |

| Rhodanine | 133.19 | 141-84-4 | Active methylene compound |

| Sodium Acetate (anhydrous) | 82.03 | 127-09-3 | Base catalyst |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Hydrolysis reagent |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For acidification (use 6M solution) |

| Ethanol (EtOH) | 46.07 | 64-17-5 | Recrystallization solvent |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | TLC eluent |

| Hexane | 86.18 | 110-54-3 | TLC eluent |

| Standard Glassware | - | - | Round-bottom flasks, condenser, etc. |

| Magnetic Stirrer/Hotplate | - | - | For heating and stirring |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring |

Step 1: Synthesis of (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxybenzaldehyde (10.0 g, 50.4 mmol), rhodanine (7.4 g, 55.5 mmol, 1.1 eq), and anhydrous sodium acetate (8.3 g, 101 mmol, 2.0 eq).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The solution will turn from a suspension to a clear, deep orange/red solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A yellow-orange precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.

-

Drying: Dry the bright yellow solid under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the dried rhodanine intermediate (10.0 g, 31.9 mmol) in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the suspension to reflux (approximately 105-110°C) with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. The reaction should be refluxed for 8-12 hours.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off. Transfer the clear filtrate to a beaker and cool in an ice bath.

-

Acidification: Slowly and carefully add 6M hydrochloric acid dropwise with stirring to the cooled solution. The product will begin to precipitate as the pH approaches neutral. Continue adding HCl until the pH is approximately 6-7 (check with pH paper).

-

Isolation: A white precipitate of the amino acid will form. Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold deionized water (3 x 50 mL) to remove salts. For higher purity, the product can be recrystallized from a hot water/ethanol mixture.

-

Drying: Dry the final white solid product in a vacuum oven at 50°C to a constant weight.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[8][9][10]

| Compound | Appearance | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) |

| (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one | Yellow Solid | 85-95 | ~180-185 | 7.75 (s, 1H, vinyl-H), 7.00-7.60 (m, 9H, Ar-H), 13.8 (br s, 1H, NH) | ~195 (C=S), ~168 (C=O), ~157 (Ar-C-O), ~135 (vinyl C-Ar), ~120-131 (Ar-C), ~120 (vinyl C=C-Ar) |

| This compound | White Solid | 60-75 | ~210-215 (dec.) | 2.50-2.70 (m, 2H, -CH₂-COOH), 4.30-4.40 (t, 1H, -CH(NH₂)-), 6.80-7.40 (m, 9H, Ar-H), 8.0-10.0 (br, 3H, NH₃⁺), 12.5 (br s, 1H, COOH) | ~172 (C=O), ~157 (Ar-C-O), ~145 (Ar-C-CH), ~118-130 (Ar-C), ~52 (C-NH₂), ~42 (C-CH₂) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Data is predicted based on analogous structures and standard chemical shift ranges.[11][12][13][14]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure reflux temperature is maintained. Monitor closely with TLC. Avoid excessive washing during filtration. |

| Product does not precipitate in Step 1 | Reaction mixture not cooled sufficiently. | Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes. If necessary, add a small seed crystal to induce crystallization. |

| Incomplete hydrolysis in Step 2 | Insufficient reaction time or base concentration. | Extend the reflux time to 16-24 hours. Ensure the NaOH solution is at the correct concentration. |

| Oily product instead of solid in Step 2 | Impurities present or incorrect pH. | Wash the crude product with a non-polar solvent like diethyl ether to remove organic impurities. Carefully adjust the pH to 6.5. |

Conclusion

The protocol described provides a reliable and scalable method for synthesizing this compound. The use of a rhodanine intermediate via a Knoevenagel condensation is an effective strategy for constructing the β-amino acid backbone. The detailed steps for synthesis, purification, and characterization should enable researchers to produce this valuable compound with high purity and in good yield for applications in medicinal chemistry and materials science.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review [zenodo.org]

- 5. esisresearch.org [esisresearch.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. [PDF] 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids | Semantic Scholar [semanticscholar.org]